1-苄基哌啶-3-基 3-氧代丁酸酯

描述

The compound "1-Benzylpiperidin-3-yl 3-oxobutanoate" is a chemical entity that can be associated with a class of organic compounds known as arylpiperazines, which are known for their bioactivity against various receptors in the body. Although the provided papers do not directly discuss "1-Benzylpiperidin-3-yl 3-oxobutanoate," they do provide insights into related compounds and their synthesis, molecular structure, and interactions with biological receptors .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described using a three-component, one-pot method involving 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates . This method proceeds via a Schiff base mediated Michael addition followed by the selective addition of enamine to the carbonyl group adjacent to the trihalo group. Another synthesis approach involves the microwave-mediated reaction of 4-aryl-4-oxobutanoic acids with benzylamines to produce 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-pyrrolones . These methods could potentially be adapted for the synthesis of "1-Benzylpiperidin-3-yl 3-oxobutanoate."

Molecular Structure Analysis

The molecular structure and conformational analysis of arylpiperazine derivatives have been studied using techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies help in understanding the electronic transitions and absolute configuration of the molecules, which are crucial for their bioactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives and their interactions with biological receptors have been explored through molecular docking studies. For instance, the binding mechanism of an arylpiperazine derivative with the α1A-adrenoceptor has been elucidated, providing insights into the potential bioactivity of similar compounds . This information is valuable for drug design and understanding the chemical reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using NMR spectroscopy, particularly in the context of their inclusion complexes with β-cyclodextrin . The chemical shifts observed in the NMR spectra provide information about the structural changes and interactions that occur upon complex formation, which can be indicative of the physical and chemical behavior of "1-Benzylpiperidin-3-yl 3-oxobutanoate" in similar environments.

科学研究应用

趋化因子 CCR3 受体拮抗剂

1-苄基哌啶-3-基 3-氧代丁酸酯衍生物因其作为靶向趋化因子受体 CCR3 的小分子拮抗剂的潜力而受到探索,该受体与哮喘、特应性皮炎和过敏性鼻炎等过敏性疾病的发展有关。这些化合物属于各种化学类别,包括联哌啶和哌嗪衍生物等,其中 (N-脲烷基)苄基哌啶对 CCR3 表现出高亲和力和拮抗潜力。此应用对于通过抑制 CCR3 激动剂诱导的嗜酸性粒细胞趋化和细胞内钙动员来治疗过敏性疾病具有重要意义 (Willems & IJzerman, 2009).

环境修复中的氧化还原介质

与 1-苄基哌啶-3-基 3-氧代丁酸酯结构相关的化合物已被用作废水中有机污染物降解的酶系统中的氧化还原介质。这些介质提高了漆酶和过氧化物酶等酶转化难降解化合物的效率,从而在环境修复和污染控制中发挥着至关重要的作用 (Husain & Husain, 2007).

超分子化学探索

对类似于 1-苄基哌啶-3-基 3-氧代丁酸酯的化合物的研究已扩展到超分子化学,对苯-1,3,5-三甲酰胺衍生物的研究证明了它们作为多功能有序部分的作用。这些化合物通过氢键作用稳定的纳米级结构的自组装,展示了在纳米技术、聚合物加工和生物医学领域的潜在应用 (Cantekin, de Greef, & Palmans, 2012).

抗菌和抗氧化活性

与 1-苄基哌啶-3-基 3-氧代丁酸酯在结构上相关的衍生物已被发现具有显着的抗菌和抗氧化特性。这些活性对于开发治疗感染和氧化应激相关疾病的治疗剂至关重要。对这些化合物的探索有助于药理学和药物化学领域,强调了 1-苄基哌啶-3-基 3-氧代丁酸酯及其类似物的多种应用 (Marchese 等人,2017).

安全和危害

属性

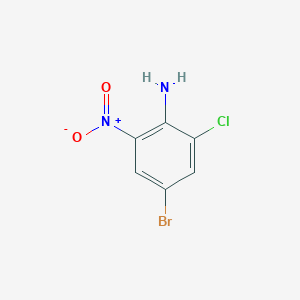

IUPAC Name |

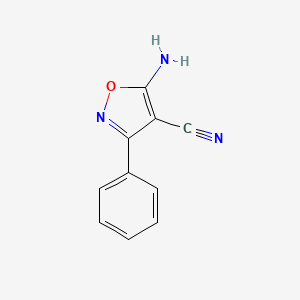

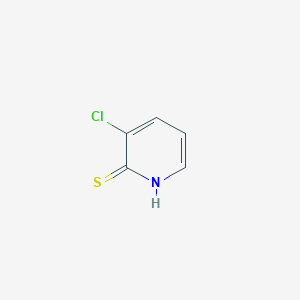

(1-benzylpiperidin-3-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZSMQQMLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542799 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidin-3-yl 3-oxobutanoate | |

CAS RN |

85387-34-4 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。